![molecular formula C14H19FO3 B13612928 1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol](/img/structure/B13612928.png)
1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol is an organic compound characterized by the presence of a fluoro-substituted phenyl ring, an oxan-2-yl methoxy group, and an ethan-1-ol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol typically involves multi-step organic reactions. One common approach is to start with a fluoro-substituted benzene derivative, which undergoes a series of reactions including alkylation, etherification, and reduction. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires stringent control of reaction parameters to ensure consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol can undergo various types of chemical reactions, including:
Oxidation: Conversion of the ethan-1-ol moiety to a corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the fluoro-substituted phenyl ring to form a more saturated compound.
Substitution: Nucleophilic substitution reactions involving the fluoro group or the methoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethan-1-ol moiety can yield 1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethanal or 1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethanoic acid.
Applications De Recherche Scientifique
1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol involves its interaction with specific molecular targets. The fluoro-substituted phenyl ring can engage in π-π interactions with aromatic residues in proteins, while the oxan-2-yl methoxy group can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Fluorophenyl)ethan-1-amine: Shares the fluoro-substituted phenyl ring but differs in the presence of an amine group instead of the ethan-1-ol moiety.
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine: Contains a fluoro-substituted phenyl ring and additional functional groups, making it structurally more complex.
Uniqueness
1-{3-Fluoro-4-[(oxan-2-yl)methoxy]phenyl}ethan-1-ol is unique due to the combination of its fluoro-substituted phenyl ring, oxan-2-yl methoxy group, and ethan-1-ol moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Formule moléculaire |
C14H19FO3 |
|---|---|
Poids moléculaire |
254.30 g/mol |
Nom IUPAC |
1-[3-fluoro-4-(oxan-2-ylmethoxy)phenyl]ethanol |
InChI |
InChI=1S/C14H19FO3/c1-10(16)11-5-6-14(13(15)8-11)18-9-12-4-2-3-7-17-12/h5-6,8,10,12,16H,2-4,7,9H2,1H3 |
Clé InChI |
AIRGMSMCESATKL-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=C(C=C1)OCC2CCCCO2)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


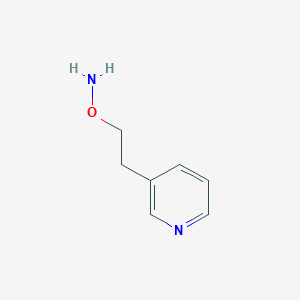
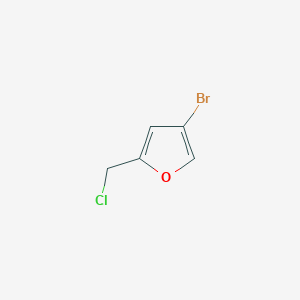
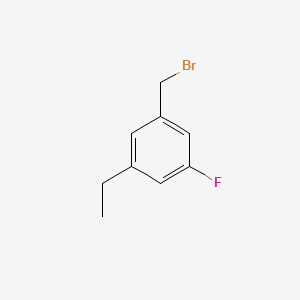


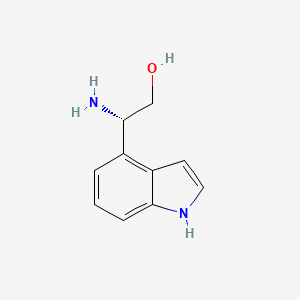
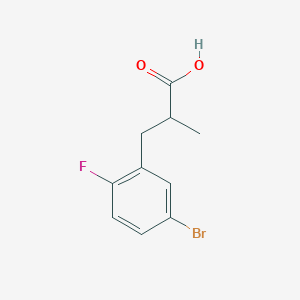
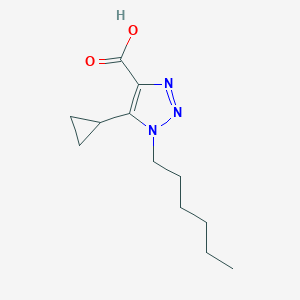
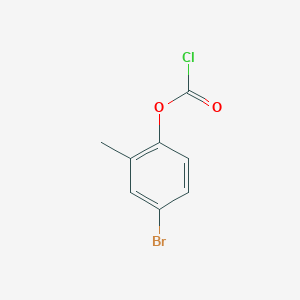


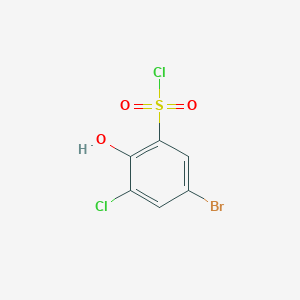
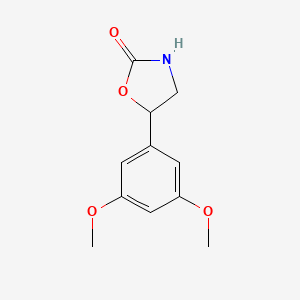
![3-benzyl-1-[(E)-{[5-(4-nitrophenyl)furan-2-yl]methylidene}amino]imidazolidine-2,4-dione](/img/structure/B13612914.png)
